Chloride Channel Inhibitory Activity in Fluorescence-Based CaCC Assay vs. Unsubstituted Pyridazine Sulfonamide Core
In a calcium-activated chloride channel (CaCC) fluorescence assay, a compound structurally analogous to the target compound (bearing the 2,6-difluoro substitution pattern and ethylene linker) demonstrated measurable inhibition of halide ion transport, whereas the unsubstituted pyridazine-sulfonamide core (lacking the 2,6-difluoro group) showed substantially weaker activity at the same concentration [1]. The precise IC50 value for the target compound is not publicly disclosed in the available patent data; however, the patent establishes that the 2,6-difluoro substitution is a critical determinant of CaCC blocking potency within this chemotype [1].
| Evidence Dimension | CaCC inhibitory potency (qualitative ranking) |
|---|---|
| Target Compound Data | Active CaCC blocker (specific IC50 not disclosed in patent) [1] |
| Comparator Or Baseline | Unsubstituted pyridazine-sulfonamide core: Weak or negligible CaCC inhibition [1] |
| Quantified Difference | Not quantifiable from available data; difference is described as structural-activity relationship (SAR) observation [1] |
| Conditions | In vitro fluorescence-based halide transport assay using CaCC-expressing cells [1] |
Why This Matters
This SAR demonstrates that the 2,6-difluoro substitution is not merely a decorative feature; it is essential for the chloride channel blocking activity that underpins the therapeutic relevance of this compound in cystic fibrosis and secretory diarrhea research.
- [1] US Patent Application US20110288093 A1. Compounds, Compositions, and Methods Comprising Pyridazine Sulfonamide Derivatives. Filed April 19, 2011. Inventors: De Hostos, E.L.; Nguyen, T.H. Assignee: Institute for OneWorld Health. View Source
